molecular formula C16H15FO2 B1462024 (4-Fluorophenyl)-(4-isopropoxyphenyl)-methanone CAS No. 1097018-70-6

(4-Fluorophenyl)-(4-isopropoxyphenyl)-methanone

Cat. No. B1462024
M. Wt: 258.29 g/mol
InChI Key: IWVQOJBCGGMYPB-UHFFFAOYSA-N
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Description

The compound “(4-Fluorophenyl)-(4-isopropoxyphenyl)-methanone” is a ketone that contains two phenyl rings. One of the phenyl rings has a fluorine atom at the 4-position, and the other phenyl ring has an isopropoxy group at the 4-position .


Molecular Structure Analysis

The molecular structure of this compound would likely show the typical planar structure of aromatic rings. The presence of the ketone group would introduce a polar characteristic to the molecule, and the fluorine atom would also introduce some electronegativity .


Chemical Reactions Analysis

As a ketone, this compound could undergo a variety of reactions, including nucleophilic addition reactions. The presence of the aromatic rings could also allow for electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the polar ketone group and the electronegative fluorine atom could influence its solubility, boiling point, and melting point .

Scientific Research Applications

Synthesis and Radiolabeling for Medical Imaging

  • Synthesis and Evaluation for SPECT Imaging : Two studies conducted by Blanckaert et al. (2005, 2007) reported the synthesis and in vivo evaluation of derivatives of (4-Fluorophenyl)-(4-isopropoxyphenyl)-methanone for potential use as SPECT tracers targeting the serotonin 5-HT2A receptor. These derivatives exhibited promising uptake in mouse brain tissue, suggesting their potential utility in brain imaging applications (Blanckaert et al., 2005) (Blanckaert et al., 2007).

Material Science and Polymer Research

  • Polymer Synthesis for Advanced Technologies : Sabbaghian et al. (2015) explored the synthesis and characterization of novel poly(keto ether ether amide)s incorporating (4-Fluorophenyl)-(4-isopropoxyphenyl)-methanone. These polymers demonstrated high thermal stability and enhanced solubility, indicating potential applications in high-performance materials (Sabbaghian et al., 2015).

Organic Synthesis and Chemical Analysis

  • Synthesis and Antitumour Activity : Tang and Fu (2018) synthesized a derivative compound and evaluated its antitumor activity against various cancer cell lines, showcasing the potential of (4-Fluorophenyl)-(4-isopropoxyphenyl)-methanone derivatives in cancer research (Tang & Fu, 2018).

  • Crystal Structure Analysis : Research by Nagaraju et al. (2018) focused on the synthesis and crystal structure analysis of a thiophene derivative of (4-Fluorophenyl)-(4-isopropoxyphenyl)-methanone. This study contributes to the understanding of structural properties and potential applications in material science (Nagaraju et al., 2018).

Safety And Hazards

The safety and hazards of this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it. It’s important to refer to the relevant safety data sheet for information on hazards, safe handling, and appropriate disposal methods .

Future Directions

The future directions for this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could involve further testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

(4-fluorophenyl)-(4-propan-2-yloxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO2/c1-11(2)19-15-9-5-13(6-10-15)16(18)12-3-7-14(17)8-4-12/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVQOJBCGGMYPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluorophenyl)-(4-isopropoxyphenyl)-methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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